molecular formula C12H16O2 B8295427 1-(4-Propoxyphenyl)-2-propanone

1-(4-Propoxyphenyl)-2-propanone

Cat. No.: B8295427
M. Wt: 192.25 g/mol
InChI Key: DSCDMOVQWAZKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Propoxyphenyl)-2-propanone is a ketone derivative featuring a phenyl ring substituted with a propoxy group (–OCH₂CH₂CH₃) at the para position and a propan-2-one moiety.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-propoxyphenyl)propan-2-one

InChI

InChI=1S/C12H16O2/c1-3-8-14-12-6-4-11(5-7-12)9-10(2)13/h4-7H,3,8-9H2,1-2H3

InChI Key

DSCDMOVQWAZKSZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly influences molecular weight, refractive index, and UV absorption. For example:

Compound Substituent Molecular Weight nD20 ε220 (L·mol⁻¹·cm⁻¹) Source
1-(4-Methoxyphenyl)-2-propanone –OCH₃ 164.08 1.2479 5.81 × 10⁻⁵
1-(4-Hydroxyphenyl)-2-propanone –OH 150.13
1-(4-Bromophenyl)-2-propanone oxime –Br 228.09 (oxime)

Key Observations :

  • Refractive index (nD20) correlates with electron density; the electron-donating propoxy group may slightly increase nD20 compared to methoxy (1.2479) .
Chemical Reactivity and Stability
  • Electrophilicity of the Ketone: The propoxy group’s electron-donating nature reduces the electrophilicity of the carbonyl carbon compared to electron-withdrawing substituents (e.g., –NO₂). This could slow nucleophilic additions or reductions .
  • Degradation Pathways: Analogous compounds like 1-(3-n-propoxyphenyl)-2-propanone oxime form via microbial degradation of pesticides, suggesting that the parent ketone undergoes enzymatic oxidation or nucleophilic attack .

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